molecular formula C12H17BrN4O2 B2571298 tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate CAS No. 1454848-24-8

tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate

Cat. No.: B2571298
CAS No.: 1454848-24-8
M. Wt: 329.198
InChI Key: XXLRKGVZBYVBNQ-UHFFFAOYSA-N
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Description

tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate: is a pharmaceutical intermediate compound. It is primarily used in the synthesis of the anticancer prescription drug Lorlatinib, which is used in the treatment of non-small cell lung cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. It involves the use of industrial reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to achieve the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Uses acidic or basic aqueous solutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In studies related to enzyme inhibition and protein interactions.

    Medicine: As a precursor in the synthesis of anticancer drugs like Lorlatinib.

    Industry: In the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • tert-butyl((4-chloro-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
  • tert-butyl((4-fluoro-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
  • tert-butyl((4-iodo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate

Comparison: While these compounds share a similar core structure, the different halogen atoms (bromo, chloro, fluoro, iodo) impart unique chemical properties and reactivity. For instance, the bromine atom in tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate makes it more suitable for certain substitution reactions compared to its chloro or fluoro counterparts .

Properties

IUPAC Name

tert-butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN4O2/c1-12(2,3)19-11(18)16(4)7-8-10(13)9(6-14)17(5)15-8/h7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLRKGVZBYVBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=NN(C(=C1Br)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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